6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a synthetic chemical compound classified within the quinoline-based molecules. This compound has garnered attention for its unique properties and potential applications in various scientific fields. The molecular formula is with a molecular weight of approximately 298.342 g/mol. Its structure features a quinoline core substituted with an ethoxy group and a furan-derived amino group, which contributes to its biological activity and chemical reactivity .
The synthesis of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can be accomplished through several methods, primarily involving the reaction of 6-ethoxy-2-chloroquinoline-3-carbaldehyde with furfurylamine. The following steps outline a common synthetic route:
Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can be represented using various notations:
The compound exhibits a yellowish-brown color with a melting point of 236–238°C. It is sparingly soluble in water but soluble in organic solvents like chloroform and dimethyl sulfoxide .
6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one primarily involves its interactions at the molecular level with biological targets. While specific mechanisms remain under investigation, potential pathways include:
Research into its biological effects indicates promising avenues for therapeutic applications .
Key physical properties of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one include:
Relevant chemical properties encompass:
These properties are crucial for understanding its behavior in various chemical environments and potential applications .
6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has several scientific uses, particularly in medicinal chemistry and pharmacology. Its potential applications include:
The ongoing research aims to further elucidate its therapeutic potential and optimize its application in drug development .
Quinolin-2-one derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. The core 1H-quinolin-2-one framework enables targeted modifications at multiple positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. The specific compound 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exemplifies strategic functionalization with an ethoxy group at C6 and a furan-containing aminomethyl moiety at C3. These modifications exploit synergistic electronic and steric effects to enhance target binding, as evidenced by related structures in anticancer, antimicrobial, and central nervous system therapeutics [1] [5]. This review examines the critical roles of these substituents through historical context, pharmacophore analysis, and comparative heterocyclic chemistry.
The quinolin-2-one nucleus emerged as a pharmacologically significant entity following early observations of the inherent bioactivity of natural quinolines. Initial derivatives featured simple alkyl or aryl substitutions, but clinical limitations drove systematic structural refinements. The introduction of ethoxy groups at C6 (as in CID 647004) marked a pivotal advancement, enhancing metabolic stability and membrane penetration compared to unsubstituted analogs [1]. Concurrently, C3 modifications evolved from halogen or methyl groups to nitrogen-containing functionalities, culminating in aminomethyl tethers that enable versatile secondary binding interactions [3].
Table 1: Key Developments in Quinolin-2-One Medicinal Chemistry
Time Period | Structural Innovation | Biological Impact |
---|---|---|
1980–1995 | C4-C7 Halogenation | Improved antimicrobial potency |
1995–2005 | C6 Alkoxy substituents | Enhanced CNS penetration and metabolic stability |
2005–Present | C3 Aminomethyl heterocyclic tails | Targeted protein-ligand interactions (e.g., kinases) |
The incorporation of furan rings via aminomethyl linkers (e.g., in C16H16N2O2 derivatives) represents a contemporary strategy to exploit hydrogen bonding and π-stacking interactions. These modifications yielded compounds with sub-micromolar affinities for enzymatic targets like topoisomerase II and receptor tyrosine kinases [2] [3]. The progressive structural evolution underscores the scaffold’s adaptability in addressing diverse therapeutic targets.
Ethoxy Group: Electronic and Steric Optimization
The C6-ethoxy group (–OCH₂CH₃) exerts multifaceted effects on molecular properties:
Furan Moiety: Hydrogen Bonding and Steric Contours
The furan-2-ylmethyl component attached via C3-aminomethyl linker provides:
Table 2: Structural and Bioactivity Comparisons of Key Derivatives
Compound | Molecular Formula | Key Substituents | Reported Bioactivities |
---|---|---|---|
6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | Not in results | C6-Ethoxy, C3-(furan-NCH₂) | Theoretical profile (see text) |
3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one [3] | C16H16N2O2 | C8-Methyl, C3-(furan-NCH₂) | Kinase inhibition (IC₅₀ ~1.2 µM) |
5-Ethyl-3-[(furan-2-ylmethyl)-amino]-6-methyl-1H-pyridin-2-one [4] | C13H16N2O2 | Pyridinone core, C6-methyl | Antibacterial (Gram+: MIC 8 µg/mL) |
The –CH₂–NH– tether bridging the quinolin-2-one core and furan ring exemplifies a strategic approach to pharmacophore spacing. Comparisons with analogous systems reveal:
Flexibility vs. Rigidity Tradeoffs
Electronic Modulation
Table 3: Influence of C3 Substituents on Molecular Properties
C3 Functionalization | Representative Structure | Topological PSA (Ų) | logD₇.₄ | Clinical Applications |
---|---|---|---|---|
–CH₂–NH–(furan-2-ylmethyl) | Target compound | 54.8* | 1.9* | Kinase inhibitors (theoretical) |
–CH₂–N(tetrazolyl)methyl [1] | CID 647004 (C27H32N6O3) | 132.7 | –0.2 | Antihypertensive candidates |
–CH₂–NH–(quinolin-2-ylmethyl) [5] | C18H19N3O (293.4 g/mol) | 54.0 | 2.9 | Anticancer leads |
*Predicted values based on structural analogs |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: